![molecular formula C10H10N2O3S B452109 (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid CAS No. 371136-36-6](/img/structure/B452109.png)

(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

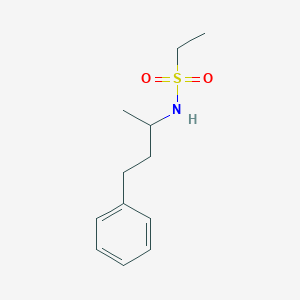

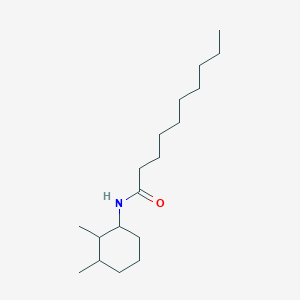

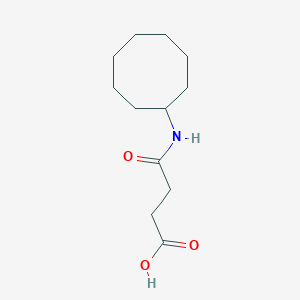

“(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid” is a chemical compound with the empirical formula C10H11N3O2S . It is a solid substance . The SMILES string representation of this compound is O=C(O)CNC1=NC=NC2=C1C©=C©S2 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string 1S/C10H11N3O2S/c1-5-6(2)16-10-8(5)9(12-4-13-10)11-3-7(14)15/h4H,3H2,1-2H3,(H,14,15)(H,11,12,13) . The molecular weight of this compound is 237.28 .Physical and Chemical Properties Analysis

This compound is a solid . The empirical formula is C10H11N3O2S . The molecular weight is 237.28 . The SMILES string is O=C(O)CNC1=NC=NC2=C1C©=C©S2 . The InChI string is 1S/C10H11N3O2S/c1-5-6(2)16-10-8(5)9(12-4-13-10)11-3-7(14)15/h4H,3H2,1-2H3,(H,14,15)(H,11,12,13) .Wissenschaftliche Forschungsanwendungen

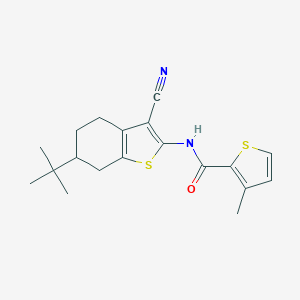

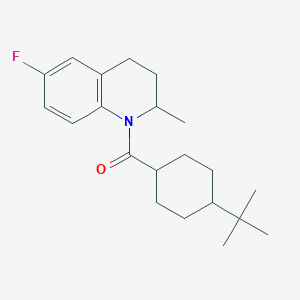

Catalytic Synthesis Applications

The compound, as part of the pyranopyrimidine core, is recognized as a crucial precursor in medicinal and pharmaceutical industries. It boasts extensive synthetic applications and exhibits bioavailability. Particularly, 5H-pyrano[2,3-d]pyrimidine scaffolds, a similar structure, have been explored for their broad applicability. These scaffolds have been synthesized using diverse hybrid catalysts, including organocatalysts, metal catalysts, and green solvents. The review sheds light on synthetic pathways and the role of these catalysts in developing pyrimidine derivatives, highlighting the compound's significance in pharmaceutical synthesis (Parmar, Vala, & Patel, 2023).

Chemistry and Properties of Pyridine and Pyrimidine Derivatives

In the realm of coordination chemistry, compounds containing pyridine and pyrimidine derivatives exhibit fascinating variability. The review discusses the synthesis, properties, and complex compounds of these derivatives, underscoring their significance in diverse branches of chemistry. It highlights the structural diversity and important properties like spectroscopic and biological activities, suggesting the potential of (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid in these areas (Boča, Jameson, & Linert, 2011).

Synthesis of Fused Heterocycles

The compound's framework has been employed as a starting material for synthesizing various fused pyrimidines, known for their biological activity. The review details the synthesis of pyrimido[4,5-b]quinolines and their thio analogues, starting from barbituric acids. These derivatives hold significant therapeutic importance, revealing the compound's relevance in creating biologically potent molecules (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).

Anti-inflammatory and Biological Activities of Pyrimidines

Pyrimidines, including structures similar to the compound , demonstrate a range of pharmacological effects, including anti-inflammatory properties. This review summarizes recent developments in synthesizing pyrimidines and their anti-inflammatory effects, indicating the potential of this compound in developing novel anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of the compound (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid are currently unknown

Mode of Action

It is known that the compound can undergo reactions to form various derivatives . The interaction of these derivatives with their targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound’s derivatives have been synthesized in high yields, suggesting potential involvement in various biochemical reactions .

Eigenschaften

IUPAC Name |

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-5-6(2)16-9-8(5)10(15)12(4-11-9)3-7(13)14/h4H,3H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUKSDVQXRNITA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B452028.png)

![2-[4-(2-hydroxyethoxy)-3-iodo-5-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B452031.png)

![N-[1-(1-adamantyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B452036.png)

![N-[1-(1-adamantyl)butyl]benzenesulfonamide](/img/structure/B452037.png)

![2-(1-adamantyl)-N-[3-(4-{3-[(1-adamantylacetyl)amino]propyl}-1-piperazinyl)propyl]acetamide](/img/structure/B452038.png)

![3-(Pyridin-3-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B452047.png)